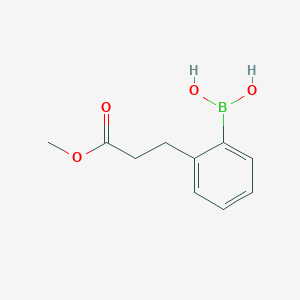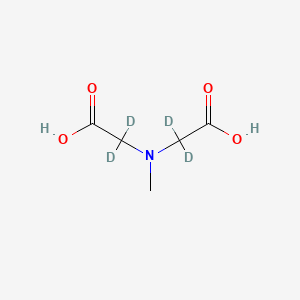![molecular formula C17H22N4O3S B12296960 N-[[4-[(4-methylisoquinolin-5-yl)sulfonylamino]pyrrolidin-2-yl]methyl]acetamide](/img/structure/B12296960.png)
N-[[4-[(4-methylisoquinolin-5-yl)sulfonylamino]pyrrolidin-2-yl]methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRD-8899 is a small-molecule inhibitor of the serine/threonine kinase 33 (STK33). This compound has been studied for its potential therapeutic applications, particularly in cancer research. BRD-8899 has shown promise in inhibiting the kinase activity of STK33, which is implicated in the proliferation and survival of certain cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BRD-8899 involves several steps, starting with the preparation of the core structure. The process typically includes the formation of key intermediates through various organic reactions such as nucleophilic substitution, condensation, and cyclization. The final product is obtained through purification techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production of BRD-8899 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
BRD-8899 primarily undergoes reactions typical of small-molecule inhibitors, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups .
Scientific Research Applications
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in cellular assays to investigate the role of STK33 in cell proliferation and survival.
Medicine: Explored as a potential therapeutic agent for treating cancers that are dependent on STK33 activity.
Mechanism of Action
BRD-8899 exerts its effects by inhibiting the kinase activity of STK33. This inhibition disrupts the phosphorylation of downstream targets, leading to the suppression of signaling pathways that promote cancer cell proliferation and survival. The molecular targets and pathways involved include the inhibition of the phosphorylation of the MST4 substrate ezrin .
Comparison with Similar Compounds
Similar Compounds
ML-281: Another inhibitor of STK33, used for comparative studies in cancer research.
Z29077885: A compound with similar binding sites but lower kinase inhibitory activity compared to BRD-8899
Uniqueness
BRD-8899 is unique in its high selectivity and potency as an STK33 inhibitor. Unlike some other inhibitors, BRD-8899 has been shown to have minimal off-target effects, making it a valuable tool for studying the specific role of STK33 in cancer biology .
Properties
Molecular Formula |
C17H22N4O3S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[[4-[(4-methylisoquinolin-5-yl)sulfonylamino]pyrrolidin-2-yl]methyl]acetamide |
InChI |
InChI=1S/C17H22N4O3S/c1-11-7-18-8-13-4-3-5-16(17(11)13)25(23,24)21-15-6-14(20-10-15)9-19-12(2)22/h3-5,7-8,14-15,20-21H,6,9-10H2,1-2H3,(H,19,22) |
InChI Key |
KAAADIFKRHNJHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC2=C1C(=CC=C2)S(=O)(=O)NC3CC(NC3)CNC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


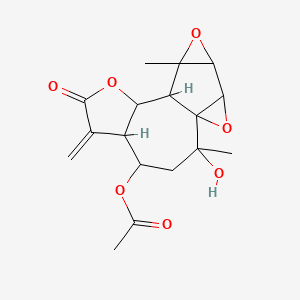
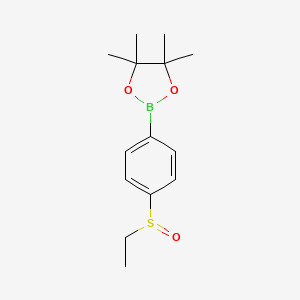

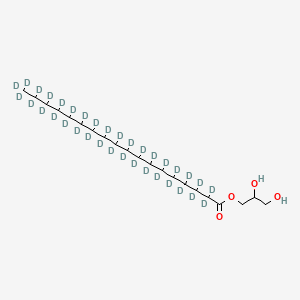
![S-[7-anilino-7-oxo-6-[(5-oxopyrrolidine-2-carbonyl)amino]heptyl] ethanethioate](/img/structure/B12296912.png)
![1-allyl-3',4'-dihydro-5'H-spiro[azepane-4,2'-benzo[f][1,4]oxazepine]-5',7-dione](/img/structure/B12296914.png)

![4-[4-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoyl]piperazin-1-yl]-N-[[2-fluoro-4-[(2-pyridin-3-ylcyclopropanecarbonyl)amino]phenyl]methyl]benzamide](/img/structure/B12296924.png)
![[1,1'-Biphenyl]-4-yl(mesityl)iodonium trifluoromethanesulfonate](/img/structure/B12296929.png)
![N-[[1-[N-Acetamidyl]-[1-cyclohexylmethyl-2-hydroxy-4-isopropyl]-but-4-YL]-carbonyl]-glutaminyl-arginyl-amide](/img/structure/B12296930.png)
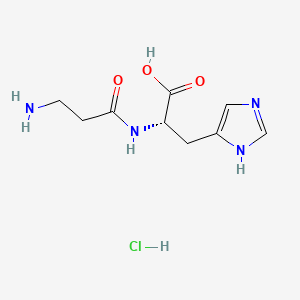
![1-[2-[[2-[2-[2-[2-[[2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12296935.png)
